2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 893306-65-5
VCID: VC6626406
InChI: InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N
Molecular Formula: C20H19N7O3
Molecular Weight: 405.418

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide

CAS No.: 893306-65-5

Cat. No.: VC6626406

Molecular Formula: C20H19N7O3

Molecular Weight: 405.418

* For research use only. Not for human or veterinary use.

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide - 893306-65-5

Specification

CAS No. 893306-65-5
Molecular Formula C20H19N7O3
Molecular Weight 405.418
IUPAC Name 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28)
Standard InChI Key VFTZPSKRBSVKFL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is defined by the molecular formula C₂₀H₁₉N₇O₃ and a molecular weight of 405.4 g/mol . Its structure integrates three distinct heterocyclic systems:

  • A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group.

  • A 1H-1,2,3-triazole ring bearing an amino group at position 5.

  • An acetamide group linked to a 4-methoxyphenyl substituent.

The IUPAC name, 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide, reflects this intricate architecture .

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step approach, as observed in analogous 1,2,4-oxadiazole-triazole hybrids :

  • Formation of the 1,2,4-Oxadiazole Core: Cyclocondensation of amidoximes with carboxylic acid derivatives, such as 4-methylbenzoyl chloride, under reflux conditions.

  • Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.

  • Acetamide Functionalization: Coupling of the triazole intermediate with 2-bromo-N-(4-methoxyphenyl)acetamide via nucleophilic substitution .

Critical Reaction Parameters

  • Oxadiazole Synthesis: Requires strict temperature control (reflux at 80–100°C) and anhydrous conditions to prevent hydrolysis .

  • Triazole Formation: Catalytic Cu(I) salts (e.g., CuSO₄·5H₂O) enhance reaction efficiency, with yields exceeding 70% in optimized protocols .

  • Acetamide Coupling: Potassium carbonate in acetone facilitates SN2 displacement, with reaction completion monitored via TLC .

Analytical and Computational Characterization

ParameterValue/RangeTechnique
Molecular Weight405.4 g/molHRMS
¹H NMR (Acetamide NH)δ 9.19–9.43 ppmAnalogous Data
¹³C NMR (Carbonyl)δ 168–170 ppmLiterature

In Silico Predictions

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bonding: The acetamide and amino groups provide 3–4 H-bond donors, enhancing target binding .

Challenges and Future Directions

Despite its promising scaffold, several hurdles remain:

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